(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and inflammation.
Scientific Research Applications
Synthesis and Biological Evaluation
- Application in Synthesizing Diverse Derivatives : This compound has been used in the synthesis of various heterocyclic compounds. For instance, its derivatives like pyrimidino, pyridino, and pyrrolo derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating its utility in creating biologically active molecules (Al-Haiza, Mostafa, & El-kady, 2003).
Synthesis and Reactivity
- Role in Synthesizing New Compounds with Biological Activities : It's involved in the synthesis of novel compounds like pyrimidines, pyrazoles, isoxazoles, and others. These synthesized compounds were characterized and evaluated for antimicrobial activities (El Azab & Khaled, 2015).
Medicinal Chemistry
- In Analgesic and Antiparkinsonian Drugs : Derivatives of this compound have been used in the preparation of various substituted pyridine derivatives, showing significant analgesic and antiparkinsonian activities, comparable to reference drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Antifungal Agents
- Potential in Antifungal Applications : Some derivatives have been prepared and evaluated for their antifungal activity against various fungal species, showcasing its potential use in antifungal medication development (Alauddin & Fatima, 2012).
Spectroscopic and Computational Study
- Role in Pyrrole Chalcone Derivative Synthesis : This compound has been used in synthesizing pyrrole chalcone derivatives, which are characterized using spectroscopic techniques and quantum chemical calculations. This highlights its role in detailed molecular structure analysis and predictions (Singh, Rawat, & Sahu, 2014).
Antipsychotic Drug Development
- Use in Antipsychotic Agent Synthesis : It plays a role in synthesizing butyrophenones with affinity for dopamine and serotonin receptors, indicating its relevance in developing antipsychotic drugs (Raviña et al., 2000).
Anti-Cancer Activities
- Potential in Cancer Treatment : Certain derivatives have been found to exhibit significant anti-cancer activities against various human tumor cell lines, suggesting its application in cancer therapy (Singh & Paul, 2006).
properties
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(6-5-15-3-2-12-26-15)22-10-7-14(8-11-22)23-13-21-18-16(19(23)25)4-1-9-20-18/h1-6,9,12-14H,7-8,10-11H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJSUCZPBOOPDX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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